molecular formula C21H23N3O2 B2390486 2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide CAS No. 1797842-62-6

2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2390486
CAS No.: 1797842-62-6
M. Wt: 349.434
InChI Key: WBOMXDMDVJLCGX-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the desired functional groups. This can involve reactions with halogenated compounds, amines, or other nucleophiles.

    Coupling Reactions: The final step involves coupling the indole derivative with 4-(3-methoxypyrrolidin-1-yl)phenyl acetamide using coupling agents like EDCI or DCC in the presence of a base.

Chemical Reactions Analysis

2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Scientific Research Applications

2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Chemical Biology: It serves as a tool compound to investigate the biological functions of indole derivatives and their interactions with biological targets.

Comparison with Similar Compounds

2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide can be compared with other indole derivatives, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for scientific research.

Properties

IUPAC Name

2-indol-1-yl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-19-11-13-23(14-19)18-8-6-17(7-9-18)22-21(25)15-24-12-10-16-4-2-3-5-20(16)24/h2-10,12,19H,11,13-15H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOMXDMDVJLCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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